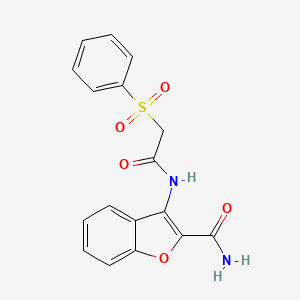
4-Brom-N-2H-Tetrazol-5-yl-Benzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-2H-tetrazol-5-yl-Benzenesulfonamide is a chemical compound with the molecular formula C₇H₆BrN₅O₂S. It is primarily used as a building block in chemical synthesis and has a purity of 95% . This compound is notable for its applications in scientific research, particularly in the fields of chemistry and biology.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-2H-tetrazol-5-yl-Benzenesulfonamide is widely used in scientific research for various applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
The primary targets of 4-bromo-N-2H-tetrazol-5-yl-Benzenesulfonamide are certain amino acid residues within the active pockets of specific enzymes . These residues include ASP168, PHE169, GLU71, and SER32 .
Mode of Action
The compound interacts with its targets through the formation of hydrogen bonds . This interaction is facilitated by the electrostatic interactions between the NO2- part of the compound and the NH2+ groups of the selected enzyme’s lysine residues .
Pharmacokinetics
The compound’s molecular weight is 30412, and it has a predicted density of 1991±006 g/cm3 . These properties could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The compound exhibits significant cytotoxic effects, as demonstrated by its inhibition zones ranging from 12.5±0.14 to 15.35±0.63 mm at higher concentrations (100 μg/mL) . This suggests that the compound could potentially induce cell death in the targeted cells.
Action Environment
The action, efficacy, and stability of 4-bromo-N-2H-tetrazol-5-yl-Benzenesulfonamide could be influenced by various environmental factors. For instance, the compound’s reactivity could be affected by the presence of an inert atmosphere . Additionally, the compound’s stability and efficacy could be influenced by factors such as temperature, pH, and the presence of other chemical substances in the environment.
Vorbereitungsmethoden
The synthesis of 4-bromo-N-2H-tetrazol-5-yl-Benzenesulfonamide involves several steps. One common method includes the reaction of 4-bromo-benzenesulfonyl chloride with sodium azide to form the corresponding sulfonyl azide. This intermediate is then subjected to cyclization under acidic conditions to yield the desired tetrazole derivative . Industrial production methods typically involve similar synthetic routes but are optimized for larger-scale production.
Analyse Chemischer Reaktionen
4-bromo-N-2H-tetrazol-5-yl-Benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Cyclization: The tetrazole ring can undergo further cyclization reactions to form more complex structures.
Common reagents used in these reactions include sodium azide, sulfuric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
4-bromo-N-2H-tetrazol-5-yl-Benzenesulfonamide can be compared to other similar compounds, such as:
- 4-chloro-N-2H-tetrazol-5-yl-Benzenesulfonamide
- 4-fluoro-N-2H-tetrazol-5-yl-Benzenesulfonamide
- 4-iodo-N-2H-tetrazol-5-yl-Benzenesulfonamide
These compounds share similar structures but differ in the halogen atom attached to the benzene ring. The uniqueness of 4-bromo-N-2H-tetrazol-5-yl-Benzenesulfonamide lies in its specific reactivity and applications, which are influenced by the presence of the bromine atom .
Eigenschaften
IUPAC Name |
4-bromo-N-(2H-tetrazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN5O2S/c8-5-1-3-6(4-2-5)16(14,15)11-7-9-12-13-10-7/h1-4H,(H2,9,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXHZJOYOUNZSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NNN=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-tert-butyl-2-[1-(3-methoxy-2-methyl-2H-indazole-6-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2473580.png)


![N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-phenylamine](/img/structure/B2473584.png)


![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine dihydrochloride](/img/structure/B2473591.png)


![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-N-(2-propynyl)-2-naphthalenesulfonohydrazide](/img/structure/B2473594.png)



![5-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2473602.png)
